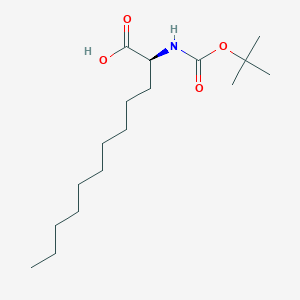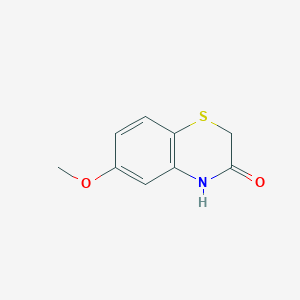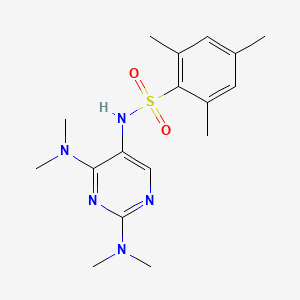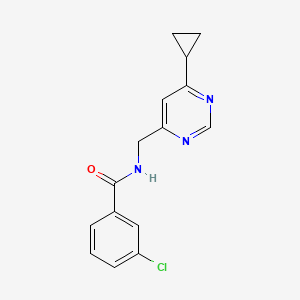
(2S)-2-(Boc-amino)dodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-(Boc-amino)dodecanoic acid” is a chemical compound with the CAS number 146276-04-2 . It has a molecular weight of 315.45 and a molecular formula of C17H33NO4 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 315.45 . Other physical and chemical properties such as density, melting point, boiling point, etc., were not found in the web search results.
Applications De Recherche Scientifique
Peptide Synthesis and Modification :
- (2S)-2-(Boc-amino)dodecanoic acid and its derivatives are often utilized in peptide synthesis. For instance, Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline as Fmoc-, Boc-, and free amino acids, demonstrating its potential in helical and polyproline helix peptides, useful in probes and medicinal chemistry (Tressler & Zondlo, 2014).
- In another study, the use of Boc-protected derivatives in synthesizing peptides was highlighted, emphasizing the amino acid's role in creating hydrogen-bonded dimers and β-sheet-like structures (Nowick et al., 2000).
Molecular Probes and Medicinal Chemistry Applications :
- The research by Tressler and Zondlo (2014) also points out that peptides containing these amino acids can be sensitively detected by 19F NMR, suggesting their use in molecular probes and medicinal chemistry (Tressler & Zondlo, 2014).
- The ability to incorporate such amino acids into peptides allows for the development of highly specific probes that can be used for research and therapeutic applications.
Material Science and Bioconjugation :
- Salmaso et al. (2009) described the synthesis of a new end-tailored monomethoxypoly(ethylene glycol) (PEG) for site-directed protein conjugation using 12-(Boc-amino)dodecanoic acid. This highlights its role in the development of new materials for biomedical applications, particularly in protein conjugation (Salmaso et al., 2009).
Mécanisme D'action
Target of Action
The primary target of the compound (2S)-2-(Boc-amino)dodecanoic acid, also known as (S)-2-((tert-Butoxycarbonyl)amino)dodecanoic acid, is the amino functions in the synthesis of multifunctional targets . This compound plays a pivotal role in the protection of these amino functions .
Mode of Action
The this compound interacts with its targets by providing protection to the amino functions. This is achieved through the conversion of an amino function to tert-butyl carbamate, resulting in what is known as a Boc-derivative . This derivative is stable under certain conditions and can be cleaved by mild acidolysis .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of multifunctional targets. The compound contributes to the dual protection of amines and amides, leading to products containing one or two Boc-groups . This process facilitates the cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Pharmacokinetics
The compound’s use in peptide synthesis suggests that its bioavailability may be influenced by its protective role and the conditions under which it is stable or cleaved .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its role in the protection of amino functions. By providing this protection, the compound facilitates the synthesis of multifunctional targets and contributes to the creation of products containing one or two Boc-groups .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as the presence of certain conditions. For instance, the compound is stable under conditions where it is used for the protection of amino functions in peptide synthesis . It can be cleaved under mild acidic conditions .
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-13-14(15(19)20)18-16(21)22-17(2,3)4/h14H,5-13H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZABHIWVVZRYJI-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane (racemic)](/img/structure/B2466768.png)
![N-[(7-Hydroxy-4-Methyl-2-Oxo-2h-Chromen-8-Yl)methyl]-L-Leucine](/img/structure/B2466769.png)
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2466771.png)
![N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2466772.png)

![(Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2466775.png)
![3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2466776.png)



![(5-Cyclopropylisoxazol-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2466784.png)

